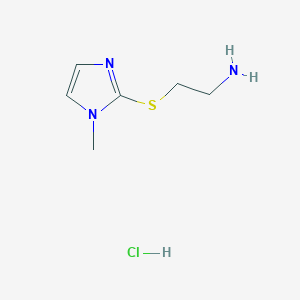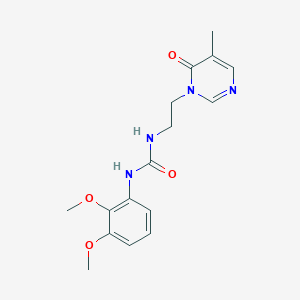![molecular formula C21H20FN3O4S B2625996 N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide CAS No. 450337-09-4](/img/structure/B2625996.png)
N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazoles are a type of compound that have been widely studied due to their diverse biological activities . They are heterocyclic compounds with a five-membered ring structure containing two nitrogen atoms and three carbon atoms . Pyrazoles and their derivatives have been found to exhibit various biological activities, including antimicrobial, antiviral, anticancer, herbicidal, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of pyrazole compounds can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of pyrazoles consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The exact structure of a specific pyrazole compound can vary depending on the substituents attached to the ring.Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions due to their versatile structure . The type of reaction and the products formed can depend on the specific substituents present on the pyrazole ring.Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can vary depending on their specific structure. These properties can include melting point, solubility, and stability .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazole Derivatives with Anti-inflammatory Activity : Pyrazole compounds have been synthesized and evaluated for their anti-inflammatory activities. For instance, derivatives of N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides were assessed, with some showing significant anti-inflammatory effects (Sunder & Maleraju, 2013).
Antibacterial and Antifungal Activities : Novel pyrazole glycosides have been developed, demonstrating antibacterial and antifungal activities. This underscores the potential of pyrazole-based compounds in antimicrobial research (Srinivas, Sunitha, & Shamili, 2020).
Structural Characterization and Pharmaceutical Applications : The structural characterization of pyrazole derivatives offers insights into their potential pharmaceutical applications. For example, the synthesis of 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles provides a basis for understanding their interaction with biological targets (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Antipsychotic Potential of Pyrazole Compounds : Research into 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols has revealed their potential as novel antipsychotic agents, highlighting the diverse pharmacological possibilities of pyrazole-based structures (Wise et al., 1987).
Antioxidant and Anti-Cancer Activities : The discovery and synthesis of pyrazoles with antioxidant and anti-breast cancer activities demonstrate the role of such compounds in medicinal chemistry and drug development. Molecular docking studies have helped identify compounds with promising anti-inflammatory properties, further indicating the utility of pyrazole derivatives in therapeutic applications (Thangarasu, Manikandan, & Thamaraiselvi, 2019).
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as phenylpyrazoles . These compounds contain a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .
Mode of Action
These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Pyrazoles can affect a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Given the wide range of biological activities of pyrazoles, it is likely that this compound could have multiple effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O4S/c1-13(2)29-17-9-3-14(4-10-17)21(26)23-20-18-11-30(27,28)12-19(18)24-25(20)16-7-5-15(22)6-8-16/h3-10,13H,11-12H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANLCBPZFUVVPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

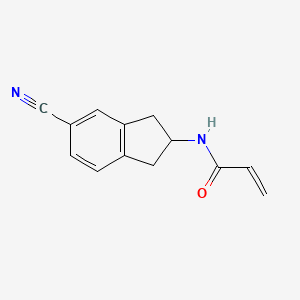
![N-(2-fluorophenyl)-2-((6-(hydroxymethyl)-9-methyl-2-phenyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2625917.png)
![6-[2-(3-chlorophenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2625918.png)
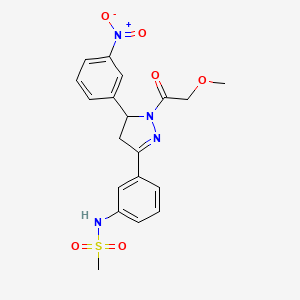
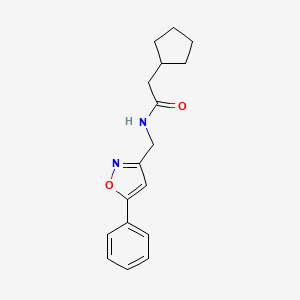
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2625925.png)
![(3Z)-3-{[(2-chlorobenzyl)amino]methylene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2625926.png)
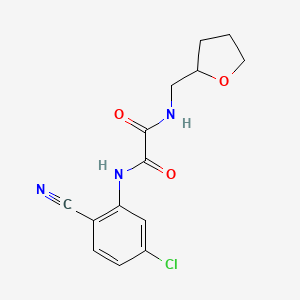


![Benzo[d]thiazol-2-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2625930.png)
